Product packaging for PD 334581(Cat. No.:)

PD 334581

Cat. No.: B151069
M. Wt: 545.3 g/mol
InChI Key: LZZYEMSEMRUPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing PD 334581 as a Mitogen-Activated Protein Kinase Kinase (MEK) Inhibitor

This compound is recognized in contemporary kinase research as an inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) medchemexpress.comrndsystems.comtocris.com. MEK proteins, specifically MEK1 and MEK2, are central components of the Raf-MEK-ERK signaling pathway, a crucial cascade involved in regulating diverse cellular processes including proliferation, differentiation, and survival mdpi.comnih.gov. Aberrant activation of this pathway is frequently observed in various human cancers, often driven by mutations in upstream components such as RAS or RAF mdpi.comnih.gov. Consequently, MEK inhibitors have emerged as a significant class of targeted therapeutic agents in oncology research mdpi.comnih.gov. This compound functions by inhibiting the activity of MEK1, thereby disrupting the downstream signaling through the MAPK/ERK pathway medchemexpress.comcaymanchem.com. This mechanism of action positions this compound as a tool for investigating the roles of MEK1 in cellular signaling and disease contexts medchemexpress.combiocrick.com.

Analog Relationship of this compound to Preceding MEK Inhibitors (e.g., PD 184352)

This compound is noted as an analog of the preceding MEK inhibitor, PD 184352 rndsystems.comtocris.comchemicalbook.com. PD 184352 was among the earlier selective inhibitors developed to target the MEK pathway rndsystems.com. The development of analogs like this compound often stems from efforts to explore structural modifications that might influence potency, selectivity, or other pharmacological properties compared to the parent compound . Research utilizing this compound has, for instance, involved evaluating halogen bonding as a novel interaction for rational drug design, suggesting that structural variations from compounds like PD 184352 were explored to understand their impact on binding and activity chemicalbook.com. Both compounds function as MEK inhibitors, highlighting a lineage of chemical scaffolds being investigated for their inhibitory effects on this key kinase. rndsystems.comrndsystems.com.

Detailed Research Findings:

Research findings indicate that this compound inhibits MEK activity. In studies using C26 colon carcinoma cells, this compound demonstrated an IC50 value of 0.032 μM for inhibiting MEK activity caymanchem.com.

Technical Data:

PropertyValueSource
Chemical NameN-[5-[3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl]-1,3,4-oxadiazol-2-yl]-4-morpholineethanamine rndsystems.comcaymanchem.com
CAS Number548756-68-9 rndsystems.comtocris.comcaymanchem.com
Molecular FormulaC₂₀H₁₉F₃IN₅O₂ rndsystems.comcaymanchem.com
Molecular Weight545.3 rndsystems.comcaymanchem.com
Purity≥98% rndsystems.comtocris.comcaymanchem.comchemicalbook.com
Solubility (DMSO)Soluble to 100 mM (54.53 mg/mL) rndsystems.comtocris.com
Solubility (Ethanol)Soluble to 10 mM (5.45 mg/mL) rndsystems.comtocris.com
StorageStore at +4°C rndsystems.comtocris.com
PubChem ID5287529 tocris.com
Biological ActivityValueCell LineSource
MEK Inhibition IC₅₀0.032 μMC26 colon carcinoma cells caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F3IN5O2 B151069 PD 334581

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3IN5O2/c21-14-3-2-13(18(17(14)23)26-16-4-1-12(24)11-15(16)22)19-27-28-20(31-19)25-5-6-29-7-9-30-10-8-29/h1-4,11,26H,5-10H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZYEMSEMRUPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NN=C(O2)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3IN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Pd 334581 Action

Elucidation of MEK1 Inhibition by PD 334581

This compound functions as a potent and highly selective inhibitor of MEK1. tocris.commedchemexpress.comnih.gov Its inhibitory action is not a result of direct competition with ATP or the substrate ERK1/2. nih.gov Instead, crystallographic studies of human MEK2 bound to this compound and the closely related MEK1 bound to a similar analog, PD318088, have revealed a unique mechanism. nih.govresearchgate.net These studies demonstrate that the concurrent binding of the inhibitor and ATP to the MEK enzyme induces several significant conformational changes. nih.govresearchgate.net This structural rearrangement locks the enzyme in a catalytically inactive state, thereby preventing the phosphorylation and subsequent activation of its downstream target, ERK. nih.govnews-medical.net The remarkable specificity of this compound and its analogs for MEK1/2 is attributed to the low sequence homology of their binding site compared to other kinases. nih.gov

Allosteric Inhibition Modalities of this compound

The inhibition of MEK1 by this compound is classified as allosteric, meaning it binds to a site on the enzyme that is distinct from the active site. nih.govmdpi.comnih.gov This allosteric site is a unique pocket located adjacent to the ATP-binding site. nih.govnih.gov By occupying this pocket, allosteric inhibitors like this compound modulate the enzyme's activity without directly blocking the binding of substrates at the active site. nih.gov This mode of inhibition confers a high degree of selectivity, as the allosteric pocket is a feature unique to MEK1/2. nih.govnews-medical.net The binding of the inhibitor constrains the movement of the activation loop, which is crucial for the enzyme's catalytic function, and locks the kinase in an inactive conformation. nih.govnews-medical.net

Structural Basis of this compound Binding to MEK1

Identification and Characterization of the MEK-Pocket Binding Site

The binding site for this compound and its analogs is a novel, hydrophobic pocket distinct from the ATP-binding site. nih.govresearchgate.net This allosteric pocket is located adjacent to the MgATP site, and in the MEK1 active site, the side chains of Lys97 and Met143 physically separate the two pockets. researchgate.net Genetic screening has identified key amino acid residues within the Hank's conserved kinase subdomains III and IV that constitute this binding pocket. nih.gov The unique nature of this pocket across the kinome is a primary reason for the high selectivity of this class of inhibitors. nih.gov

Key Features of the this compound Binding Pocket in MEK1
FeatureDescriptionKey Residues
LocationAllosteric pocket adjacent to the ATP-binding site.N/A
NatureHydrophobic.N/A
Separation from ATP sitePhysically separated by the side chains of specific amino acids.Lys97, Met143
Structural DomainsLocated within Hank's conserved kinase subdomains III and IV.N/A

Conformational Dynamics of MEK1 Upon this compound Binding

The binding of this compound to MEK1 induces significant conformational changes that are central to its inhibitory effect. researchgate.net The presence of the inhibitor locks the unphosphorylated enzyme into a closed, catalytically inactive conformation. researchgate.net This conformational lock has two primary structural consequences. First, the N-terminal region of the MEK activation loop is forced into an inactive α-helical conformation, which partially blocks the binding site for its substrate, ERK. researchgate.net Second, helix C, a key component of the kinase domain, is shifted from its active position. nih.gov This displacement, coupled with the altered conformation of the activation loop, renders the enzyme incapable of catalysis. researchgate.netresearchgate.net

Conformational Changes in MEK1 Induced by this compound Binding
Structural ElementConformational ChangeFunctional Consequence
Overall ConformationLocked into a closed, inactive state.Inhibition of catalytic activity.
Activation LoopAdopts an inactive α-helical conformation.Partially occludes the ERK binding site.
Helix CDisplaced from its active state position.Prevents proper alignment for catalysis.

Pd 334581 S Role in Modulating Intracellular Signaling Cascades

Impact on the Ras/Raf/MEK/ERK Mitogen-Activated Protein Kinase (MAPK) Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade involved in regulating various cellular processes, including proliferation, differentiation, and survival. scientificarchives.com MEK (Mitogen-activated protein kinase kinase) is a key component of this pathway, acting as a kinase that phosphorylates and activates downstream Mitogen-activated protein kinases (MAPKs), such as ERK. medchemexpress.com PD 334581 functions as a MEK1 inhibitor. probes-drugs.orgmedchemexpress.com By inhibiting MEK1, this compound disrupts the signal transduction through this cascade, thereby impacting the downstream activation of ERK and subsequent cellular responses. scientificarchives.com Research indicates that MEK inhibitors like this compound can inhibit MEK activity. caymanchem.com For instance, this compound has been shown to inhibit MEK activity in C26 colon carcinoma cells with an IC50 value of 0.032 μM. caymanchem.comcaymanchem.com

Downstream Cellular Regulatory Processes Affected by MEK1 Inhibition

Inhibition of MEK1 by compounds such as this compound can affect a range of downstream cellular regulatory processes that are controlled by the activated ERK signaling. These processes include cell cycle progression, cell proliferation, and survival. scientificarchives.com By blocking the activation of ERK, MEK inhibitors can impede the phosphorylation of various downstream transcription factors and regulatory proteins that are crucial for these cellular functions. medchemexpress.com This disruption can lead to reduced cell proliferation and potentially induce apoptosis, depending on the cellular context and the extent of reliance on the MAPK pathway for survival.

Interplay with Other Signal Transduction Pathways in Cellular Contexts (e.g., PI3K-Akt/mTOR)

Intracellular signaling is complex, with significant crosstalk occurring between different pathways. The MAPK pathway, particularly the ERK branch, has been shown to interact with other crucial signaling cascades, such as the PI3K-Akt/mTOR pathway. oncotarget.comnih.gov The PI3K-Akt/mTOR pathway is another central regulator of cell growth, survival, metabolism, and proliferation. oncotarget.comnih.govmdpi.comuq.edu.au Aberrant activation of the PI3K-Akt/mTOR pathway is frequently observed in various cancers and can contribute to a malignant phenotype. oncotarget.comnih.gov Studies suggest that there can be intricate interactions and compensatory mechanisms between the MAPK and PI3K-Akt/mTOR pathways. nih.govuq.edu.au For example, the PI3K/AKT/mTOR pathway may regulate PD-L1 expression, and conversely, PD-L1 overexpression can activate the PI3K/AKT/mTOR pathway. nih.gov While the direct interplay of this compound with the PI3K-Akt/mTOR pathway is not explicitly detailed in the search results, the known interactions between the pathways suggest that inhibiting MEK1 with this compound could potentially influence or be influenced by the activity of the PI3K-Akt/mTOR cascade in certain cellular contexts. Research tools are available to study the interplay between MAPK and PI3K/Akt/mTOR pathways. caymanchem.comcaymanchem.com

Investigating Aberrant MAPK Pathway Activation through this compound in Research Models

This compound is utilized in research models to investigate the role of aberrant MAPK pathway activation in various biological processes and diseases. probes-drugs.orgscientificarchives.comabmole.comijmcmed.orgnih.gov Aberrant activation of the MAPK pathway is implicated in numerous conditions, including cancer and neurodegenerative diseases. ijmcmed.orgnih.govjscimedcentral.com By using this compound as a specific MEK1 inhibitor, researchers can probe the consequences of blocking this pathway in cellular and animal models. This allows for the study of how dysregulated MEK/ERK signaling contributes to disease progression and to evaluate the potential therapeutic effects of targeting this pathway. For instance, aberrant activation of the MAPK pathway has been highlighted as a mechanism of resistance to immunotherapy, and MEK inhibitors have shown promise in overcoming such resistance in specific cases. nih.govamegroups.org Research in models with specific mutations, such as MEK1 E203K, which leads to aberrant MAPK activation and resistance to immunotherapy, utilizes MEK inhibitors like trametinib (B1684009) (a different MEK inhibitor) to demonstrate pathway dependence. nih.govamegroups.org While direct studies using this compound in these specific resistance models were not found, its classification as a MEK1 inhibitor suggests its utility in similar research contexts to investigate the impact of MEK inhibition on aberrant MAPK signaling.

Preclinical Investigation and Mechanistic Research Applications of Pd 334581

Application in Investigating MEK Pathway Dysregulation in Preclinical Models

The MEK/ERK signaling pathway is a fundamental intracellular cascade responsive to a variety of extracellular stimuli, including growth factors, cytokines, and environmental stressors. tocris.comapexbt.com This pathway is critical for regulating numerous cellular functions such as proliferation, differentiation, motility, and survival. apexbt.comresearchgate.netnih.gov Aberrant regulation of the RAF/MEK/ERK pathway is frequently observed in various cancers and other disease states. apexbt.comresearchgate.netnih.gov

PD 334581 acts as an inhibitor of MEK, specifically targeting MEK1. tocris.commedchemexpress.comrndsystems.com MEK1 and MEK2 are dual-specificity kinases that phosphorylate both tyrosine and serine/threonine residues, serving as key points for signal integration within the MAPK cascade. tocris.com Many MEK inhibitors, including this compound, are characterized as non-ATP-competitive allosteric inhibitors. researchgate.net They bind to a distinct pocket adjacent to the ATP binding site, inducing conformational changes in the unphosphorylated MEK1/2 enzymes that result in a catalytically inactive state. researchgate.net This allosteric binding mechanism can contribute to improved specificity and selectivity compared to inhibitors that compete with ATP for binding. researchgate.net

In preclinical research, this compound is a valuable tool for investigating the consequences of disrupting the MEK pathway in various experimental models. By inhibiting MEK activity, researchers can study the downstream effects on ERK activation and the subsequent impact on cellular processes governed by this pathway. apexbt.comnih.gov This application is particularly significant in cancer research, where dysregulated MEK/ERK signaling contributes to tumor development and progression. researchgate.netnih.govmdpi.com

Studies on Cellular Proliferation and Differentiation Modulation In Vitro

The MAPK pathway, encompassing the MEK/ERK cascade, is intrinsically involved in regulating cellular proliferation and differentiation. tocris.comapexbt.comnih.govtocris.com Activation of ERK signaling generally promotes cell proliferation. researchgate.net Consequently, inhibitors targeting the MEK/ERK pathway, such as this compound, are utilized in in vitro studies to modulate these cellular processes.

In vitro investigations employing this compound have demonstrated its capacity to inhibit cell proliferation. absin.cn Assays designed to measure cell proliferation, such as the MTT assay, are commonly used to evaluate the effects of compounds like this compound on cell growth. absin.cnnih.govsums.ac.ir These assays quantify metabolic activity as a direct indicator of the number of viable cells. absin.cnnih.gov

Furthermore, the MAPK pathway influences cell differentiation. nih.govtocris.com Inhibitors of the MEK/ERK pathway, including this compound, have been explored for their potential to modulate differentiation in diverse cell types. google.comgoogle.com For example, MEK/ERK inhibitors can be incorporated into defined culture media to influence the differentiation of stem cells into specific lineages, such as enteroendocrine cells. google.comgoogle.com This modulation can involve either promoting or inhibiting the signaling pathways that govern differentiation. google.com

Analysis of this compound Activity in Specific Cellular Contexts (e.g., C26 Colon Carcinoma Cells)

This compound has been specifically analyzed for its activity in particular cell lines to gain insights into its potency and effects within defined cellular environments. A prominent example is its investigation in C26 colon carcinoma cells. caymanchem.combiomol.comszabo-scandic.combjchemical.com

In C26 colon carcinoma cells, this compound has been shown to inhibit MEK activity with an IC₅₀ value of 0.032 µM. caymanchem.combiomol.comszabo-scandic.combjchemical.com The IC₅₀ value represents the concentration at which the inhibitor reduces the activity of the target enzyme (MEK) by half. This specific data point underscores the potency of this compound as a MEK inhibitor in this particular cancer cell line.

Such analyses in specific cellular contexts are vital in preclinical research for understanding the direct cellular impact of a compound and establishing effective concentrations for subsequent investigations.

Contributions to Understanding MAPK Signaling in Complex Biological Systems (e.g., preclinical in vivo models)

Preclinical research extends beyond in vitro studies to encompass in vivo models, which offer a more complex biological system for evaluating the effects of compounds like this compound. als.netwikipedia.orgmedicilon.com In vivo studies are crucial for understanding how a compound behaves within a living organism, including its pharmacodynamics – the effects of the drug on the body. als.netwikipedia.org

While extensive detailed in vivo data specifically for this compound regarding MAPK signaling modulation was not prominently featured in the provided search results, the general principles of preclinical in vivo research involving MAPK inhibitors are applicable. Preclinical in vivo models, such as mouse models, are utilized to assess the effects of MEK inhibitors on aspects like tumor growth, metastasis, and the broader impact on MAPK signaling within various tissues and organs. researchgate.netnih.gov

Studies in complex biological systems contribute to a better understanding of the role of MAPK signaling in various physiological and pathological processes. apexbt.comresearchgate.netmdpi.com By employing MEK inhibitors like this compound in preclinical in vivo models, researchers can gain deeper insights into the involvement of MEK/ERK signaling in tumor development, immune responses, and other complex biological interactions. researchgate.net These studies can also help identify mechanisms of resistance to MAPK pathway inhibitors, such as the activation of compensatory signaling pathways like PI3K/AKT and STAT, which can arise in response to MEK inhibition within complex tumor microenvironments. nih.gov

Data Table:

Compound NameTargetIC₅₀ (C26 Colon Carcinoma Cells)
This compoundMEK0.032 µM

Structure Activity Relationships Sar and Rational Design Principles for Pd 334581

Comparative Structure-Activity Analysis with Related MEK Inhibitors and Analogs

PD 334581 is described as an analog of PD 184352 tocris.com. Both are selective, ATP-noncompetitive inhibitors of MEK1 and MEK2 mdpi.com. The development of MEK inhibitors has seen several compounds progress through clinical trials, including CI-1040 (PD184352), PD-0325901, selumetinib (B1684332) (AZD6244/ARRY-142886), cobimetinib, binimetinib, trametinib (B1684009), pimasertib, and refametinib (B612215) nih.govnih.gov. These inhibitors often target the allosteric pocket of MEK1/2 nih.govrsc.org.

Comparative SAR analysis with related MEK inhibitors involves examining how structural variations among these compounds influence their potency, selectivity, and pharmacokinetic properties. For instance, PD-0325901 was developed as a derivative of CI-1040 with modifications aimed at improving solubility and oral exposure, addressing issues encountered with CI-1040 in clinical trials nih.gov. Another example is the comparison of different BRAF/MEK inhibitor combinations, where studies have analyzed their anti-tumor activity in melanoma, suggesting variations in effectiveness based on the specific inhibitors used in combination mdpi.commedicaljournals.se.

While specific detailed comparative SAR data explicitly including this compound alongside a broad range of analogs in a tabular format were not extensively found in the search results, the literature highlights that MEK inhibitors, including this compound, bind to a similar allosteric pocket and that modifications to core structures and side chains in related inhibitors have been explored to optimize their properties nih.govrsc.orgnih.gov.

Influence of Specific Molecular Substructures on Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of compounds are significantly influenced by their specific molecular substructures and how they interact with the target protein nih.gov. For this compound, its chemical structure is 5-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-n-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine mdpi.com. This structure contains several key substructures: a difluorophenyl group, a fluoro-iodophenyl group linked by an amino linker, a 1,3,4-oxadiazole (B1194373) core, and a morpholine-ethylamine chain.

The binding of PD-334581 to MEK2 (PDB 1S9I) shows that the amino-oxadiazole portion interacts with the terminal phosphate (B84403) group of ATP and a conserved lysine (B10760008) residue rsc.org. The lipophilic nature of PD-334581, despite the presence of polar morpholine (B109124) and oxadiazole groups, with a log D of 3.5, suggests that lipophilic interactions play a role in its binding to the predominantly lipophilic back pocket of the kinase rsc.org.

The presence and position of halogen atoms (fluorine and iodine) are also likely to influence interactions within the binding site, potentially contributing to binding affinity and selectivity u-strasbg.frnih.govresearchgate.net. Studies on other compound series have shown that the introduction of halogen atoms can modulate binding energy and improve ligand bioactivity u-strasbg.frnih.gov. The morpholine ring and the ethylamine (B1201723) linker provide points for potential interactions, including hydrogen bonding or electrostatic interactions, with residues in the binding pocket mdpi.comrsc.org.

The specific arrangement and chemical nature of these substructures dictate the precise interactions with amino acid residues in the MEK binding site, thereby determining the compound's inhibitory potency and selectivity against MEK1/2 compared to other kinases nih.govnih.gov.

Role of Halogen Bonding in the Binding Affinity of this compound

Halogen bonding is a non-covalent interaction involving a polarized halogen atom acting as an electron acceptor (Lewis acid) and a Lewis base u-strasbg.friupac.org. These interactions have gained recognition in medicinal chemistry and can significantly contribute to protein-ligand binding affinity and specificity u-strasbg.frnih.govresearchgate.netnih.gov.

This compound contains iodine and fluorine atoms mdpi.com. While fluorine is generally considered less prone to classic halogen bonding compared to heavier halogens like chlorine, bromine, and iodine, iodine is well-known for its ability to form significant halogen bonds nih.goviupac.org. The iodine atom in the fluoro-iodophenyl group of this compound is a potential halogen bond donor.

Computational Approaches to this compound Design and Optimization

Computational approaches play a vital role in modern drug design and optimization, including the development of kinase inhibitors umu.seresearchgate.netmdpi.comgoogle.comresearchgate.net. These methods allow for the prediction and analysis of ligand-target interactions, the evaluation of structural modifications, and the screening of large chemical libraries mdpi.comsouthampton.ac.uknih.govresearchgate.netnih.govnih.gov.

Molecular Docking and Dynamics Simulations in Inhibitor-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a protein and to estimate the binding affinity mdpi.comresearchgate.netmdpi.com. Molecular dynamics (MD) simulations extend this by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the complex and the nature of the interactions mdpi.comresearchgate.netmdpi.com.

In the context of MEK inhibitors, including analogs of this compound, molecular docking has been used to evaluate the binding ability of potential inhibitors to MEK2 mdpi.com. MD simulations are employed to refine docked poses and explore the binding stability of the protein-ligand system, examining parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation mdpi.comresearchgate.net. These simulations can help to understand the flexibility of the binding site and how the inhibitor interacts with key residues over time researchgate.net.

For this compound, molecular docking studies have identified key interacting residues in the MEK2 binding site, such as Asp-212, Phe-213, and Leu-219, involved in non-bonding interactions, and Lys-101, which can form hydrogen bonds mdpi.com. While specific extensive MD simulation data for this compound were not detailed in the search results, these techniques are routinely applied to analyze and predict the behavior of kinase inhibitors and their interactions with their targets mdpi.comresearchgate.netmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity ui.ac.idcrpsonline.comresearchgate.netbiolscigroup.us. This allows for the prediction of the activity of new, untested compounds based on their molecular descriptors ui.ac.idresearchgate.net.

While direct QSAR studies specifically focused on a series of this compound derivatives were not prominently featured in the search results, QSAR modeling is a widely used approach in drug discovery to understand how structural changes influence activity and to guide the design of new derivatives with improved properties ui.ac.idcrpsonline.comresearchgate.netbiolscigroup.usorgchemres.org. QSAR models can utilize various molecular descriptors, including electronic, steric, and lipophilic parameters, correlated with biological activity (e.g., IC50 values) ui.ac.idbiolscigroup.us.

Applying QSAR to this compound derivatives would involve synthesizing or designing a series of compounds with structural variations based on the this compound scaffold, measuring their MEK inhibitory activity, and then developing a model that correlates the structural descriptors of these compounds with their observed activity ui.ac.idresearchgate.net. This model could then be used to predict the activity of virtual compounds and prioritize synthesis efforts ui.ac.id.

Application of Quantum Chemistry Calculations in Ligand-Target Interactions

Quantum chemistry calculations provide a more detailed and physically rigorous description of molecular electronic structure and interactions compared to classical molecular mechanics methods southampton.ac.uknih.govmdpi.com. These calculations can be used to study the nature of interactions, such as hydrogen bonds and halogen bonds, and to estimate binding energies u-strasbg.frnih.govsouthampton.ac.uknih.govmdpi.com.

In the context of ligand-target interactions, quantum chemistry methods can be applied to analyze the electronic properties of this compound and the MEK binding site, providing insights into the forces driving their interaction southampton.ac.uknih.govmdpi.com. For instance, they can be used to study the σ-hole on halogen atoms, which is responsible for halogen bonding u-strasbg.fr. Quantum mechanics/molecular mechanics (QM/MM) approaches can also be employed to treat the ligand and key residues quantum mechanically while the rest of the protein is treated with molecular mechanics, allowing for a more accurate description of the interactions in the binding site southampton.ac.uk.

Advanced Methodological Frameworks and Future Research Trajectories for Pd 334581

Crystallographic and Spectroscopic Techniques in Mechanistic Elucidation of PD 334581 Interactions

Crystallographic and spectroscopic techniques are vital for understanding the precise molecular interactions between inhibitors like this compound and their targets, such as MEK1. X-ray crystallography, in particular, provides high-resolution structural information on ligand binding to proteins nih.gov.

Crystal structures of human MEK1 and MEK2 bound to allosteric inhibitors, including this compound and its analogs like PD318088, have been determined nih.govresearchgate.net. These structures reveal that these inhibitors bind to a unique allosteric pocket adjacent to the ATP binding site nih.govsciforschenonline.org. The binding of these inhibitors, concurrent with ATP, induces conformational changes that lock MEK1/2 in an inactive state, disrupting the interactions necessary for catalysis and proper access of the active site to ERK1/2 nih.gov.

The binding motif of many allosteric MEK inhibitors, despite variations in their core structures, involves common interactions with residues such as Lys97, Val127, and Ser212 in the allosteric pocket sciforschenonline.org. Structural data suggest that these inhibitors restrict the flexibility of the activation loop, particularly Ser222, which is crucial for MEK1 phosphorylation by RAF researchgate.net. Strong interactions between the inhibitor and the activation loop, Lys97, and water molecules contribute to the suppression of the phosphorylation process researchgate.net.

While the search results specifically mention the crystal structure of MEK2 bound to this compound (PDB 1S9I) researchgate.netrsc.org, further crystallographic studies with MEK1 and this compound, as well as spectroscopic techniques, would provide a more comprehensive understanding of the dynamic aspects of their interaction and the resulting conformational changes. Spectroscopic methods, such as NMR, can complement crystallography by providing insights into protein dynamics in solution and the conformational ensemble of the protein-ligand complex acs.org.

Development of Next-Generation Kinase Inhibitors Inspired by this compound's Binding Mode

The detailed understanding of how this compound and other allosteric MEK inhibitors bind to MEK1/2 has significantly influenced the design of next-generation kinase inhibitors. The success of allosteric MEK inhibitors, which exhibit high selectivity by targeting a regulatory mechanism specific to the kinase, has paved the way for developing similar inhibitors for other kinases nih.govmdpi.comsciforschenonline.org.

This compound's allosteric binding mode, which involves stabilizing an inactive conformation of MEK1/2, has served as a template for the design of new inhibitors that exploit similar mechanisms nih.govrsc.org. The knowledge gained from crystallographic studies, identifying key interaction residues and the conformational changes induced by this compound binding, is directly applicable to structure-based drug design efforts sciforschenonline.orgresearchgate.net.

The development of next-generation inhibitors aims to overcome limitations of current therapies, including drug resistance and on-target toxicities mdpi.comrcsb.orgnews-medical.net. For example, resistance mutations in MEK1/2 can alter the binding site of allosteric inhibitors nih.gov. Understanding the precise interactions of compounds like this compound with both wild-type and mutant MEK is crucial for designing inhibitors that retain potency against resistant variants acs.orgnews-medical.net.

Furthermore, the concept of targeting protein-protein interfaces, as seen with trametinib's interaction with the MEK1:KSR2 complex, represents another avenue for next-generation inhibitor design inspired by the detailed binding mode analysis of MEK inhibitors rcsb.org. This highlights how understanding the complex interactions within signaling nodes can lead to novel therapeutic strategies.

The development of dual inhibitors targeting both MEK and RAF, inspired by the need to prevent feedback activation observed with some MEK inhibitors, is another example of how insights from existing MEK inhibitors inform the design of next-generation compounds aacrjournals.org.

Systems Biology Approaches to Map Comprehensive Network Perturbations by MEK1 Inhibition

Systems biology approaches are increasingly employed to understand the broader cellular consequences of inhibiting specific nodes in signaling pathways, such as the inhibition of MEK1 by compounds like this compound. These approaches move beyond studying individual components in isolation to analyze the complex interactions and feedback loops within biological networks nih.govresearchgate.netkaist.ac.kr.

Inhibition of MEK1, a key component of the Ras/Raf/MEK/ERK pathway, can lead to complex network perturbations nih.govwikipedia.org. Systems biology tools, including computational modeling and network analysis, are used to map these changes and identify critical nodes that contribute to drug response or resistance nih.govresearchgate.netfrontiersin.org.

Studies utilizing systems biology have revealed that MEK inhibition can lead to the activation of alternative pathways, such as the PI3K-AKT pathway, which can contribute to resistance nih.govresearchgate.netkaist.ac.kr. For instance, MEK inhibition can disrupt negative feedback loops while activating positive feedback loops, leading to a bypass of the inhibited ERK signal through the PI3K pathway kaist.ac.kr.

Network modeling can predict potential combination targets to overcome resistance nih.govresearchgate.net. By analyzing signal flux changes within the MAPK and PI3K-AKT pathways upon MEK inhibition, systems biology approaches have identified candidates like GAB1 and CDK4 as potential targets for combination therapy nih.govresearchgate.net. Experimental validation has supported these predictions, showing that inhibiting GAB1 or CDK4/6 in combination with a MEK inhibitor can reduce resistance and enhance anti-tumor effects nih.govresearchgate.net.

Transfer entropy measurements represent a model-free approach within systems biology to assess the timing, direction, and strength of information flow in reaction networks, providing insights into regulatory mechanisms and the effects of inhibitors elifesciences.org.

These systems biology studies, while often using MEK inhibitors generically or mentioning others like trametinib (B1684009) or PD0325901, provide a framework applicable to understanding the comprehensive network perturbations induced by this compound. By integrating data from various sources, including '-omics' technologies and computational modeling, systems biology helps to elucidate the complex cellular responses to MEK1 inhibition and guide the development of more effective therapeutic strategies, including rational drug combinations.

Q & A

Q. What is the molecular mechanism of PD 334581 in MEK1 inhibition, and how does this inform its use in cancer signaling studies?

this compound selectively inhibits MEK1 by targeting its ATP-binding domain, thereby blocking phosphorylation of downstream ERK1/2 kinases in the Ras/Raf/MEK/ERK pathway. This pathway is critical in regulating cell proliferation and survival, making this compound a tool to study oncogenic signaling in vitro. Researchers should validate inhibition efficacy using kinase activity assays (e.g., ELISA-based ERK phosphorylation assays) and correlate results with cell viability metrics (e.g., MTT assays) .

Q. How should this compound be administered in in vitro vs. in vivo models to ensure target engagement?

For in vitro studies, dose-response curves (typically 1–100 nM) should be generated using physiologically relevant cell lines (e.g., melanoma or colorectal cancer models with RAS mutations). In vivo, optimize bioavailability by testing oral vs. intraperitoneal administration in xenograft models, monitoring plasma half-life via LC-MS/MS. Include control groups with MEK inhibitors like PD 0325901 for comparative analysis .

Q. What are the key parameters for assessing this compound’s selectivity against other MEK isoforms (e.g., MEK2 or MEK5)?

Use kinase profiling assays (e.g., competitive binding assays with recombinant MEK isoforms) to quantify IC50 values. Cross-validate with RNA-seq or proteomic data to identify off-target effects on parallel pathways (e.g., JNK or p38 MAPK). Report selectivity ratios in supplementary materials to contextualize findings .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer cell lines?

Contradictions may arise from variations in genetic backgrounds (e.g., KRAS vs. BRAF mutations) or compensatory pathways. Apply CRISPR-based gene editing to knock out upstream regulators (e.g., RAF) and downstream effectors (e.g., RSK) in resistant cell lines. Combine this compound with PI3K or AKT inhibitors to test synthetic lethality, and use single-cell RNA sequencing to identify subpopulations with differential responses .

Q. What experimental designs are optimal for studying this compound’s role in halogen bonding for drug design?

Conduct crystallographic studies (X-ray or cryo-EM) to map halogen-bonding interactions between this compound’s trifluoromethyl group and MEK1’s hydrophobic pockets. Compare binding affinities with analogs lacking halogen substituents using surface plasmon resonance (SPR). Molecular dynamics simulations can predict stability and guide structure-activity relationship (SAR) optimization .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be applied to minimize toxicity in preclinical studies?

Use compartmental modeling to correlate plasma concentrations (Cmax, AUC) with tumor growth inhibition in murine models. Incorporate toxicity endpoints (e.g., liver enzyme elevations or weight loss) to establish a therapeutic index. Adjust dosing schedules (e.g., intermittent vs. continuous) based on rebound effects observed in ERK reactivation assays .

Q. What methodologies address batch-to-batch variability in this compound’s biological activity?

Implement quality control protocols:

  • HPLC purity checks (>98%).
  • Standardize storage conditions (-80°C in DMSO aliquots to prevent freeze-thaw degradation).
  • Include internal controls (e.g., commercial MEK inhibitors) in each experiment to normalize activity metrics .

Data Analysis & Interpretation

Q. How can researchers differentiate between on-target MEK1 inhibition and off-target effects in transcriptomic datasets?

Perform gene set enrichment analysis (GSEA) focusing on MAPK pathway genes (e.g., FOS, JUN). Compare this compound-treated samples with MEK1-knockout models or siRNA-treated cells. Use pathway inhibition scores (e.g., ssGSEA) to quantify specificity and exclude genes modulated by unrelated stress responses .

Q. What statistical approaches are recommended for analyzing synergistic effects in combination therapy studies?

Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Validate synergy with 3D spheroid models or patient-derived organoids. Use Bayesian hierarchical models to account for inter-experiment variability in high-throughput screens .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when using this compound in multi-institutional studies?

Adopt the ARRIVE guidelines for preclinical studies:

  • Disclose compound source (e.g., CAS 548756-68-9) and purity.
  • Share raw data (e.g., Western blot densitometry) via public repositories like Zenodo.
  • Use standardized cell line authentication (STR profiling) and mycoplasma testing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 334581
Reactant of Route 2
PD 334581

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.